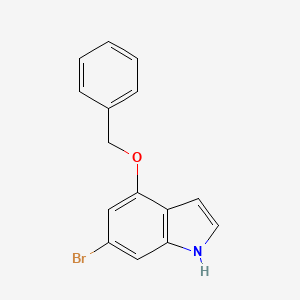

![molecular formula C12H11ClFN3OS B1360966 4-烯丙基-5-[(3-氯-4-氟苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇 CAS No. 861236-57-9](/img/structure/B1360966.png)

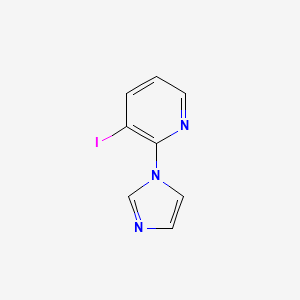

4-烯丙基-5-[(3-氯-4-氟苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Pharmaceutical Research

This compound has shown potential in pharmaceutical research due to its structural similarity to other triazole derivatives that exhibit a broad spectrum of biological activities. For instance, triazole thiol derivatives have been studied for their antidiabetic activity , acting as protein kinase inhibitors, which are crucial in the development of new therapeutic agents for treating chronic diseases like Type 2 diabetes mellitus.

Cancer Therapy

The triazole core is a common motif in many anticancer agents. The presence of the allyl group in the compound could be exploited for designing selective anticancer drugs , especially considering the compound’s potential to act as a topoisomerase II inhibitor , which is a well-known target in cancer treatment.

Enzyme Inhibition

Compounds with a triazole moiety have been identified as potential cholinesterase inhibitors , which are important in the treatment of neurodegenerative diseases like Alzheimer’s. The specific substituents in this compound may offer a unique approach to enzyme inhibition, leading to novel treatments.

Material Science

The compound’s ability to form stable crystals and its interesting UV-vis spectra properties suggest potential applications in material science . It could be used in the development of organic semiconductors or as a building block for more complex molecular structures in electronic devices.

作用机制

Target of Action

Similar compounds have been known to target enzymes involved in various biochemical pathways .

Mode of Action

It’s plausible that it might interact with its targets through the formation of covalent bonds, given the presence of a reactive thiol group in its structure .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including those involving the generation of free carbenes from cyclic diazo compounds .

Result of Action

Based on its chemical structure, it’s plausible that it might exert its effects through the modulation of enzyme activity or through interactions with cellular receptors .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence the action, efficacy, and stability of this compound . .

属性

IUPAC Name |

3-[(3-chloro-4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3OS/c1-2-5-17-11(15-16-12(17)19)7-18-8-3-4-10(14)9(13)6-8/h2-4,6H,1,5,7H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRXDJPGWPGISQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)COC2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。